molecular formula C10H17NO3 B2499877 (2S)-2-(cyclohexylformamido)propanoic acid CAS No. 180991-54-2

(2S)-2-(cyclohexylformamido)propanoic acid

Cat. No.: B2499877
CAS No.: 180991-54-2
M. Wt: 199.25
InChI Key: LYBZCFYXVCCLLS-ZETCQYMHSA-N
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Description

(2S)-2-(cyclohexylformamido)propanoic acid is an organic compound that belongs to the class of amino acids It is characterized by the presence of a cyclohexylformamido group attached to the alpha carbon of the propanoic acid backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-2-(cyclohexylformamido)propanoic acid can be achieved through several methods. One common approach involves the use of the Arndt-Eistert synthesis, which allows the formation of homologated carboxylic acids by reacting activated carboxylic acids with diazomethane, followed by a Wolff rearrangement . Another method involves the preparation of amides using electrosynthesis, which is a greener route and involves the use of electrochemical conditions to form the amide bond .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, are common in industrial settings to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

(2S)-2-(cyclohexylformamido)propanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amide group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted derivatives of the original compound.

Scientific Research Applications

(2S)-2-(cyclohexylformamido)propanoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (2S)-2-(cyclohexylformamido)propanoic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • (2S)-2-(phenylformamido)propanoic acid
  • (2S)-2-(methylformamido)propanoic acid
  • (2S)-2-(ethylformamido)propanoic acid

Uniqueness

(2S)-2-(cyclohexylformamido)propanoic acid is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

(2S)-2-(cyclohexanecarbonylamino)propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-7(10(13)14)11-9(12)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,11,12)(H,13,14)/t7-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYBZCFYXVCCLLS-ZETCQYMHSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)C1CCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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